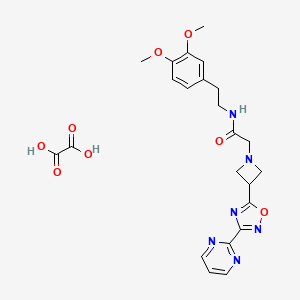![molecular formula C20H25NO2 B2584297 6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione CAS No. 896662-50-3](/img/structure/B2584297.png)
6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione” is a chemical substance with the molecular formula C20H25NO2 . It has an average mass of 311.418 Da and a mono-isotopic mass of 311.188538 Da . This compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, it consists of 20 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, melting point, and solubility. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, its molecular weight is 311.42 . Other specific physical and chemical properties were not found in the search results.科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds are known to form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing significant protection against metallic corrosion. This property is attributed to their high electron density, enabling them to adsorb effectively on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage. This review highlights the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the design of bioactive molecules with target selectivity (Li Petri et al., 2021).
Quinoxaline Compounds in Antitumor Properties
Quinoxaline and its analogs have been investigated for their antitumoral properties. These compounds are used in various applications, including as dyes, pharmaceuticals, and antibiotics. The antitumoral properties of quinoxaline compounds have been a subject of research, exploring their potential as catalysts' ligands and their synthesis through condensation reactions (Pareek & Kishor, 2015).
Quinazoline and Pyrimidine in Optoelectronic Materials
Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel optoelectronic materials (Lipunova et al., 2018).
特性
IUPAC Name |
6,9,9-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cycloheptane]-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13-10-14-16-15(11-13)19(2,3)12-20(8-6-4-5-7-9-20)21(16)18(23)17(14)22/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHFQIYMYHWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC4(N3C(=O)C2=O)CCCCCC4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)
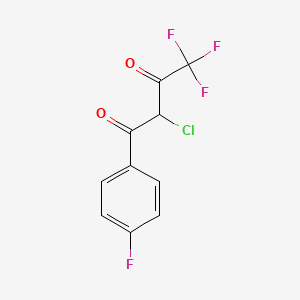
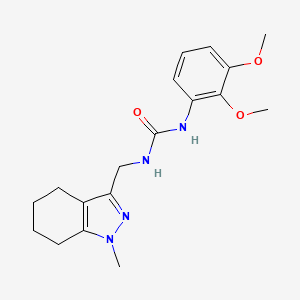
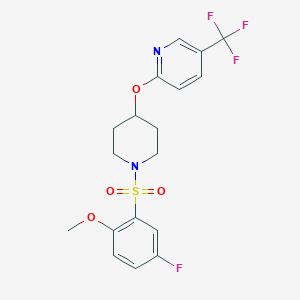
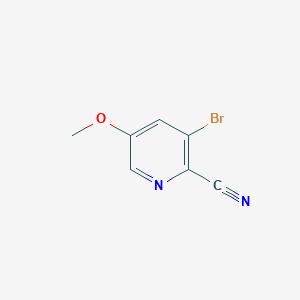

![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2584226.png)
![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2584232.png)
